molecular formula C9H9NO B3352594 2-Ethynyl-6-(methoxymethyl)pyridine CAS No. 496840-21-2

2-Ethynyl-6-(methoxymethyl)pyridine

Cat. No.: B3352594
CAS No.: 496840-21-2
M. Wt: 147.17 g/mol
InChI Key: IIDHXPSEMHHMTG-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(methoxymethyl)pyridine is an organic compound with the molecular formula C8H7NO. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 2-position and a methoxymethyl group at the 6-position. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-(methoxymethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 2-bromo-6-(methoxymethyl)pyridine.

    Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where the 2-bromo-6-(methoxymethyl)pyridine is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine.

    Purification: The product is purified using standard techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-(methoxymethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methoxymethyl group under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Ethynyl-6-(methoxymethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-(methoxymethyl)pyridine depends on its specific application. In general, the ethynyl group can participate in reactions that form covalent bonds with target molecules, while the methoxymethyl group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyridine: Lacks the methoxymethyl group, making it less soluble in certain solvents.

    6-Methoxymethylpyridine: Lacks the ethynyl group, reducing its reactivity in certain types of chemical reactions.

    2-Bromo-6-(methoxymethyl)pyridine: Precursor in the synthesis of 2-Ethynyl-6-(methoxymethyl)pyridine, with different reactivity due to the presence of the bromo group.

Uniqueness

This compound is unique due to the combination of the ethynyl and methoxymethyl groups, which confer specific reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-ethynyl-6-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-8-5-4-6-9(10-8)7-11-2/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDHXPSEMHHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514181
Record name 2-Ethynyl-6-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496840-21-2
Record name 2-Ethynyl-6-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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